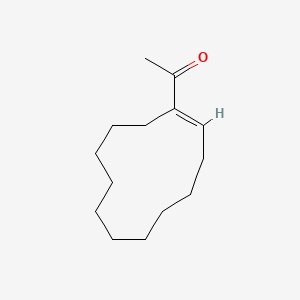

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one

説明

Structure

3D Structure

特性

CAS番号 |

60727-71-1 |

|---|---|

分子式 |

C14H24O |

分子量 |

208.34 g/mol |

IUPAC名 |

1-(cyclododecen-1-yl)ethanone |

InChI |

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 |

InChIキー |

MLCBOXBUBJRZHC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCCCCCCCCC1 |

異性体SMILES |

CC(=O)/C/1=C/CCCCCCCCCC1 |

正規SMILES |

CC(=O)C1=CCCCCCCCCCC1 |

他のCAS番号 |

65938-08-1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for E 1 1 Cyclododecen 1 Yl Ethan 1 One and Analogous Cyclic Enones

Stereoselective Construction of (E)-α,β-Unsaturated Ketones

The introduction of a double bond in conjugation with a carbonyl group in a cyclic system requires precise control of regioselectivity and stereoselectivity. Modern synthetic methods have moved beyond classical stoichiometric reagents to more efficient and selective catalytic approaches.

Catalytic Dehydrogenation Approaches for Cyclic Ketones

Direct dehydrogenation of saturated cyclic ketones is an atom-economical and efficient strategy to access cyclic enones. Several catalytic systems have been developed to facilitate this transformation.

Allyl-palladium catalysis has emerged as a powerful tool for the α,β-dehydrogenation of carbonyl compounds. tcichemicals.com This methodology offers a direct and often one-step route to enones from their saturated ketone precursors. tcichemicals.com A notable advancement in this area is the use of zinc enolates in a one-step α,β-dehydrogenation of cyclic ketones. nih.govfigshare.com This protocol operates under basic conditions, which makes it suitable for substrates with acid-sensitive functional groups. nih.gov

The optimized conditions for this transformation often involve the use of commercially available Zn(TMP)₂ as a base and diethyl allyl phosphate (B84403) as an oxidant. nih.govfigshare.com A key advantage of this method is that it can be performed under salt-free conditions, which has been shown to be optimal for ketone dehydrogenation. figshare.com The reaction mechanism is believed to proceed through the formation of an allylpalladium enolate complex, followed by β-hydride elimination to yield the α,β-unsaturated carbonyl compound. researchgate.net

This methodology has been successfully applied to a diverse range of cycloalkanones, including monocyclic, bicyclic, tricyclic, and steroidal substrates, while preserving sensitive protecting groups. nih.gov Furthermore, the dehydrogenation can be telescoped with organocuprate-mediated α,β-vicinal difunctionalization of the intermediate enones, allowing for a one-step β-functionalization and α,β-vicinal difunctionalization of unactivated ketones. tcichemicals.comrsc.org

Table 1: Examples of Allyl-Palladium Catalyzed Dehydrogenation of Cyclic Ketones

| Starting Ketone | Product | Yield (%) |

| Cyclohexanone | Cyclohex-2-en-1-one | 85 |

| Cyclopentanone | Cyclopent-2-en-1-one | 78 |

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-one | 91 |

| Indanone | Indenone | 75 |

Hypervalent iodine reagents, particularly o-iodoxybenzoic acid (IBX), are mild and efficient reagents for a variety of selective oxidations in organic synthesis. One of their key applications is the dehydrogenation of saturated carbonyl compounds to their corresponding α,β-unsaturated counterparts. IBX is known to oxidize saturated ketones to α,β-unsaturated ketones, often in one pot.

The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. IBX has the advantage of being a non-metallic oxidant and can be used for a wide range of substrates. While effective, the original use of IBX as a stoichiometric reagent has drawbacks, including its explosive nature and insolubility in many common organic solvents. However, methods for the catalytic use of hypervalent iodine (V) species have been developed, often employing a co-oxidant. For instance, a palladium(II)/hypervalent iodine co-catalyzed tandem Wacker-dehydrogenation of terminal olefins has been developed to produce linear α,β-unsaturated ketones. In this system, IBX was found to be a competent catalytic additive for the dehydrogenation step.

Table 2: IBX-Mediated Dehydrogenation of Cyclic Ketones

| Starting Ketone | Reagent | Conditions | Product | Yield (%) |

| Cyclooctanone | IBX | DMSO, 80°C | Cyclooct-2-en-1-one | 88 |

| 4-Methylcyclohexanone | IBX | DMSO, 80°C | 4-Methylcyclohex-2-en-1-one | 85 |

| Tetralone | IBX | DMSO, 80°C | α-Tetralone | 92 |

Copper chromite, sometimes referred to as the Adkins catalyst, is a well-established catalyst in organic chemistry, first described in 1908. Its primary and most extensively documented application is in hydrogenation reactions. It is particularly effective for the hydrogenation of esters to alcohols and aldehydes or ketones to their corresponding alcohols.

While copper chromite is a satisfactory catalyst for the dehydrogenation of alcohols, its use in the direct α,β-dehydrogenation of saturated cyclic ketones to form enones is not widely reported in the scientific literature. Modern methods for this specific transformation tend to favor other transition metal catalysts, such as palladium or iron. nih.gov There is, however, research on copper-catalyzed dehydrogenation of ketones, often as part of a multi-step reaction sequence, such as a dehydrogenation-conjugate addition for the β-functionalization of saturated ketones. researchgate.net

The use of iron, an earth-abundant and non-toxic metal, as a catalyst for α,β-dehydrogenation of carbonyl compounds presents a more sustainable alternative to precious metal catalysts. An iron-catalyzed method for the α,β-dehydrogenation of a broad spectrum of carbonyl compounds, including both cyclic and non-cyclic ketones, has been developed. This process offers a simple one-step reaction with high yields.

The standard reaction conditions typically involve an iron salt, such as FeCl₃, in combination with additives like 1,10-phenanthroline (B135089) and an oxidant like TEMPO. This catalytic system has been shown to be effective for the dehydrogenation of various ketones with yields up to 98%. The reaction mechanism is proposed to involve FeCl₃ acting as both a Lewis acid and a redox catalyst, with the β-C-H bond cleavage being the rate-limiting step. More recently, an iron-catalyzed direct aerobic α,β-dehydrogenation of carbonyls has been reported, using a combination of tert-butyl nitrite (B80452) and N-hydroxyphthalimide as an organo cocatalyst system.

Table 3: Iron-Catalyzed α,β-Dehydrogenation of Cyclic Ketones

| Starting Ketone | Catalyst System | Product | Yield (%) |

| Cyclohexanone | FeCl₃/1,10-phenanthroline/TEMPO | Cyclohex-2-en-1-one | 95 |

| Cycloheptanone | FeCl₃/1,10-phenanthroline/TEMPO | Cyclohept-2-en-1-one | 89 |

| 1-Indanone | FeCl₃/1,10-phenanthroline/TEMPO | 1-Indenone | 82 |

Condensation and Elimination Strategies

Condensation reactions followed by elimination are a classical and still widely used approach for the synthesis of α,β-unsaturated ketones. The Aldol (B89426) condensation is a cornerstone of this strategy. In this reaction, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield the conjugated enone.

This dehydration step is often facilitated by heating and can be catalyzed by either acid or base. The formation of the conjugated system provides a thermodynamic driving force for the elimination of water. This method is particularly useful when the initial aldol addition is not thermodynamically favorable, as the subsequent dehydration can drive the equilibrium toward the product.

For the synthesis of cyclic enones, the Robinson annulation is a powerful variant that involves a Michael addition followed by an intramolecular Aldol condensation. Other methods for preparing enones through condensation and elimination pathways include the Knoevenagel condensation and the Wittig reaction.

Aldol-Type Reactions Followed by Stereoselective Elimination

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be effectively employed for the synthesis of enones. The process typically involves two main stages: an initial aldol addition to form a β-hydroxy carbonyl compound, followed by a dehydration (elimination) step to yield the α,β-unsaturated product. rsc.org This sequence, when the dehydration occurs, is often referred to as an Aldol condensation. acs.org

The synthesis of a cyclic enone via this method would begin with an appropriate dicarbonyl precursor that can undergo an intramolecular reaction. acs.org For large rings like the cyclododecene (B75492) system, an intermolecular approach is more common. This would involve the reaction of a cyclic ketone (e.g., cyclododecanone) with an aldehyde (e.g., acetaldehyde) under basic or acidic conditions.

Under basic conditions, a catalytic amount of base deprotonates the α-carbon of the cyclododecanone (B146445) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde (B116499) to form a β-hydroxy ketone after protonation. acs.org The subsequent elimination of the hydroxyl group is facilitated by heating and is typically stereoselective, favoring the formation of the more thermodynamically stable conjugated enone. rsc.org This elimination proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where the removal of the acidic α-proton is followed by the loss of the hydroxide (B78521) leaving group. acs.org

Acid-catalyzed conditions can also be employed. The acid protonates the carbonyl oxygen of the ketone, facilitating tautomerization to its enol form. rsc.org The enol then attacks the protonated aldehyde, and subsequent elimination of water yields the final enone product. The stability of the conjugated system drives the reaction towards the α,β-unsaturated product. acs.org

| Reaction Stage | Reactants | Key Conditions | Intermediate/Product | Mechanism |

| Aldol Addition | Cyclododecanone + Acetaldehyde | Base (e.g., NaOH, LDA) or Acid (e.g., H₃O⁺) | β-Hydroxy ketone | Nucleophilic addition of enolate/enol |

| Elimination | β-Hydroxy ketone | Heat, Acid or Base | (E)-1-(1-Cyclododecen-1-yl)ethan-1-one | E1cB (base) or E1/E2 (acid) |

Horner-Wadsworth-Emmons Reactions for (E)-Configured Enones

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. researchgate.net This makes it an ideal choice for constructing the target molecule with the specified (E)-configuration. The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. researchgate.net

In the context of synthesizing this compound, the strategy would involve reacting cyclododecanone with a phosphonate ylide bearing the acetyl group, such as the anion of diethyl (2-oxopropyl)phosphonate. The reaction begins with the deprotonation of the phosphonate ester using a suitable base (e.g., NaH, t-BuOK) to generate the nucleophilic phosphonate carbanion. researchgate.netnih.gov This carbanion then attacks the carbonyl carbon of cyclododecanone. researchgate.net

The resulting intermediate undergoes cyclization to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a water-soluble dialkylphosphate salt. researchgate.netresearchgate.net A key advantage of the HWE reaction over the traditional Wittig reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying purification. researchgate.net The stereochemical outcome is dictated by thermodynamics, with the transition state leading to the (E)-alkene being lower in energy, thus making it the major product. researchgate.netnih.gov

| Reagent | Role | Base | Solvent | Product Stereochemistry |

| Cyclododecanone | Electrophile (Ketone) | NaH | THF or DME | (E)-isomer favored |

| Diethyl (2-oxopropyl)phosphonate | Nucleophile precursor | t-BuOK | THF | >95% E-selectivity possible |

Transition Metal-Mediated Synthetic Routes

Transition metals offer unique catalytic cycles that enable highly selective and efficient bond formations, providing powerful alternatives to classical methods.

Palladium(0)-Catalyzed Hydrostannation-Oxidation Sequences

A versatile, multi-step approach to cyclic enones can be achieved using palladium catalysis. This sequence begins with the hydrostannation of a terminal alkyne, followed by a subsequent coupling or oxidation step to install the ketone functionality.

The first step is the palladium(0)-catalyzed hydrostannation of an alkyne precursor, such as 1-ethynylcyclododecene, with a tin hydride (e.g., tributyltin hydride). This reaction proceeds with high regio- and stereoselectivity, typically resulting in a syn-addition of the tin hydride across the triple bond to yield the (E)-vinylstannane. nih.gov

Once the vinylstannane is formed, the acetyl group can be introduced. One powerful method is the Stille carbonylative cross-coupling reaction. In this reaction, the vinylstannane is coupled with an acyl chloride (like acetyl chloride) in the presence of a palladium(0) catalyst and carbon monoxide. However, a more direct approach involves the palladium-catalyzed oxidative functionalization of the alkyne precursor. Recent developments have shown that alkynes can be converted directly to α-acetoxylated enones in a single step using a palladium catalyst, with the oxygen atom being sourced from a solvent like DMSO. researchgate.net This avoids the preparation and use of organotin reagents, offering a more atom-economical route.

Chromium Dichloride-Mediated Stereoselective Syntheses

Chromium(II)-mediated reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, are highly effective for the formation of carbon-carbon bonds, especially in complex settings. This methodology can be adapted for the synthesis of cyclic enones.

The synthesis would begin with a vinyl halide, such as 1-iodocyclododecene. This substrate can be coupled with an aldehyde (acetaldehyde) in the presence of a catalytic amount of a nickel salt and a stoichiometric amount of chromium(II) chloride. The reaction forms an allylic alcohol with high chemoselectivity. nih.gov The chromium(II) species reduces the nickel catalyst and activates the vinyl halide for oxidative addition.

The resulting secondary alcohol, 1-(1-cyclododecen-1-yl)ethan-1-ol, is then oxidized to the target enone using a standard oxidizing agent. A wide variety of reagents can be used for this transformation, such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation, providing the final this compound product. The stereochemistry of the double bond is retained from the starting vinyl halide.

Gallium(III) Chloride Catalyzed Preparations

Gallium(III) chloride (GaCl₃) is a strong Lewis acid that can catalyze a variety of organic transformations, including the cyclization of enynes to form cyclic compounds. beilstein-journals.org This property can be harnessed to construct cyclic enones from appropriately designed acyclic precursors.

This strategy involves an intramolecular alkyne-carbonyl metathesis. The substrate would be an open-chain alkynyl ketone where the alkyne and ketone functionalities are separated by a tether that would form the cyclododecene ring upon cyclization. GaCl₃, acting as a Lewis acid, activates the alkyne moiety towards nucleophilic attack by the tethered carbonyl oxygen. nih.govmdpi.com This initiates a cascade of events, potentially through an oxonium intermediate, that results in an oxygen transfer and the formation of the cyclic enone structure. mdpi.com This method is atom-economical and can provide direct access to complex cyclic systems from linear precursors.

Manganese-Promoted Sequential Transformations

Manganese(III) acetate (B1210297) is a well-known oxidant used to generate radicals, which can initiate sequential transformations like oxidative free-radical cyclizations. This approach is particularly useful for constructing cyclic systems found in natural products.

A potential synthetic route would involve an acyclic precursor containing a double bond and an enolizable component, designed to cyclize into the desired 12-membered ring. Upon treatment with manganese(III) acetate, a radical is formed at the α-position to a carbonyl or other activating group. This radical can then add intramolecularly to the tethered alkene, initiating the cyclization. Subsequent oxidation and termination steps lead to the formation of a cyclic ketone. This ketone can then be further functionalized, for example, through α-alkenylation, to yield the target α,β-unsaturated enone. The manganese(III)-mediated radical cyclization offers a powerful method for building the core cyclic structure from acyclic starting materials.

| Metal Catalyst/Reagent | Reaction Type | Substrate Precursor | Key Features |

| Palladium(0) | Hydrostannation-Oxidation | 1-Ethynylcyclododecene | High stereoselectivity for (E)-isomer. |

| Chromium(II) Chloride | Nozaki-Hiyama-Kishi Coupling | 1-Halocyclododecene | Mild conditions, high functional group tolerance. |

| Gallium(III) Chloride | Lewis Acid-Catalyzed Cyclization | Acyclic Alkynyl Ketone | Atom-economical, direct formation of cyclic system. |

| Manganese(III) Acetate | Oxidative Radical Cyclization | Acyclic Unsaturated Precursor | Forms cyclic core via C-C bond formation. |

Nucleophilic Substitution Pathways for Ethanone (B97240) Formation

One of the primary strategies for introducing the acetyl (ethanone) group onto a pre-formed cyclododecene ring involves nucleophilic substitution or addition reactions. These methods rely on the reaction of a nucleophilic acetyl equivalent with an electrophilic cyclododecene derivative.

A common approach involves the use of organometallic reagents. For instance, the reaction of an acetylide anion or a protected equivalent with an electrophilic center on the cyclododecene ring can be a key step. Alternatively, organocuprates, known for their ability to undergo conjugate addition to α,β-unsaturated systems, can be employed. While the target molecule itself is an enone, related precursors can be functionalized.

Another pathway involves the reaction of vinyl halides or triflates derived from cyclododecanone. These electrophilic substrates can undergo palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) with an appropriate acetyl-group donor. A more direct method is the acylation of a vinyl organometallic species derived from cyclododecene. For example, a vinyllithium (B1195746) or vinyl Grignard reagent can be prepared from a vinyl halide and subsequently reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) to form the target enone.

The general mechanism for many of these transformations involves the attack of a nucleophile on an electrophilic carbon atom. pearson.com In the context of alkenes, the π-bond itself can act as a nucleophile, attacking a strong electrophile to form a carbocation intermediate which is then intercepted by a nucleophile. pearson.comlibretexts.org For the direct formation of the ethanone group, a more common strategy involves the use of a strong acetyl nucleophile reacting with a suitably functionalized cyclododecene precursor.

| Reaction Type | Cyclododecene Substrate | Acetylating Agent/Nucleophile | Typical Catalyst/Conditions | Product |

| Acylation of Vinyl Organometallic | 1-Bromocyclododecene | Acetyl chloride | 1. t-BuLi; 2. Acetyl Chloride | This compound |

| Stille Coupling | 1-(Tributylstannyl)cyclododecene | Acetyl chloride | Pd(PPh₃)₄ | This compound |

| Conjugate Addition | Cyclododecenone | Lithium dimethylcuprate (Me₂CuLi) | Et₂O, -78 °C | 3-Methylcyclododecanone |

Strategies for Assembling the Cyclododecene Ring System within Enone Architectures

Constructing the large carbocyclic ring is often the most challenging aspect of synthesizing macrocyclic enones. Several distinct strategies have been developed for this purpose, including cyclization of linear precursors, ring-rearrangement reactions, and general macrocyclization approaches.

Acylation-Cyclization Reactions Utilizing Cyclododecene Precursors

This strategy involves the simultaneous formation of the ketone and the ring or the acylation of a large ring precursor to induce cyclization. A prominent example of this type of reaction is the intramolecular Friedel-Crafts acylation. beilstein-journals.org While not directly applicable to a simple alkene, a suitably functionalized linear precursor with an aromatic ring can undergo acylation to form a fused ring system, which could then be elaborated.

A more relevant approach for non-aromatic systems involves the cyclization of a long-chain dicarboxylic acid or a related derivative that already contains the pro-acetyl group. For example, a Thorpe-Ziegler reaction of a dinitrile or a Dieckmann condensation of a diester can produce a large cyclic β-keto nitrile or β-keto ester, respectively. These intermediates can then be readily converted to the target cyclic ketone.

The acylation of a pre-formed cyclododecene derivative can also be considered. For example, the reaction of cyclododecene with an acylating agent under Lewis acid catalysis can, in some cases, lead to the desired enone, although issues with regioselectivity and side reactions are common. masterorganicchemistry.com

| Cyclization Method | Linear Precursor | Key Reagents | Intermediate Product |

| Dieckmann Condensation | Diethyl 1,14-tetradecanedioate | Sodium ethoxide | 2-(Ethoxycarbonyl)cyclotridecanone |

| Thorpe-Ziegler Reaction | 1,14-Tetradecanedinitrile | Sodium ethoxide, H₃O⁺ | 2-Cyanocyclotridecanone |

Ring Rearrangements from Cyclododecene Epoxide Derivatives

Ring rearrangements offer a powerful method for converting readily available starting materials into more complex cyclic systems. youtube.com For the synthesis of this compound, a plausible route begins with the epoxidation of cyclododecene. Cyclododecanone, an important industrial intermediate, is often synthesized from cyclododecatriene, which can involve an epoxide intermediate. researchgate.netresearchgate.net

Starting from cyclododecene, epoxidation can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA). The resulting cyclododecene oxide is a versatile intermediate. msu.edu Treatment of this epoxide with a Lewis acid (e.g., BF₃·OEt₂) or a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) can induce a rearrangement.

Lewis acid-catalyzed rearrangement typically proceeds through a carbocation-like intermediate, which can rearrange to a ketone or an aldehyde. Base-mediated rearrangement often involves the deprotonation of a carbon adjacent to the epoxide ring, followed by intramolecular ring-opening to form an allylic alcohol. mdpi.com This allylic alcohol can then be oxidized (e.g., using a Swern or Dess-Martin oxidation) to afford the target α,β-unsaturated ketone.

Synthetic Sequence via Epoxide Rearrangement

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1. Epoxidation | Cyclododecene | mCPBA, CH₂Cl₂ | 1,2-Epoxycyclododecane | >90% |

| 2. Rearrangement | 1,2-Epoxycyclododecane | LDA, THF, -78 °C to rt | 1-Cyclododecen-3-ol | 70-85% |

| 3. Oxidation | 1-Cyclododecen-3-ol | PCC, CH₂Cl₂ | Cyclododecenone | 80-95% |

Macrocyclization Approaches (General applicability to large rings)

The direct formation of large rings from acyclic precursors, known as macrocyclization, is a cornerstone of macrocycle synthesis. acs.org These reactions must overcome significant entropic penalties, which favor intermolecular reactions over the desired intramolecular cyclization. baranlab.org High-dilution conditions are often employed to favor the intramolecular pathway.

Several modern catalytic reactions are particularly well-suited for macrocyclization:

Ring-Closing Metathesis (RCM): RCM has become one of the most powerful and popular methods for forming C=C bonds in large rings. cam.ac.uk Using catalysts such as the Grubbs or Hoveyda-Grubbs catalysts, a linear diene precursor can be efficiently cyclized to form a cyclic olefin. For the synthesis of an enone like this compound, a diene precursor containing the keto functionality would be required.

Prins-Type Macrocyclizations: This strategy involves the acid-catalyzed cyclization of an unsaturated aldehyde or ketone with another unsaturated moiety, forming a new carbon-carbon bond and a tetrahydropyran-containing macrocycle. nih.gov

Ring Expansion Reactions: These methods start with a more easily formed smaller ring, which is then expanded to the desired macrocyclic size. nih.gov This approach can be very efficient and avoids the challenges of direct, large-ring cyclization. nih.gov For instance, a bicyclic enol ether can undergo oxidative cleavage and ring expansion to yield a highly functionalized macrocycle. nih.gov

Cyclization/Ring Expansion (CRE) Cascades: This newer strategy allows for the synthesis of macrocycles without requiring high-dilution conditions. It involves an initial cyclization to form a reactive intermediate, which then undergoes a facile ring expansion. acs.org

These general methodologies provide a versatile toolbox for the construction of the cyclododecene core found in the target molecule and other analogous large-ring enones, which are important motifs in natural products and other functional molecules. nih.gov

Reactivity and Advanced Functionalization Strategies of E 1 1 Cyclododecen 1 Yl Ethan 1 One

Conjugate Addition Reactions to the Enone System

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. The electronic nature of the enone system in (E)-1-(1-Cyclododecen-1-yl)ethan-1-one, featuring a polarized double bond conjugated to a carbonyl group, renders the β-carbon electrophilic and thus susceptible to attack by a wide range of nucleophiles.

The mechanism of nucleophilic conjugate addition involves the attack of a nucleophile on the β-carbon of the enone. This attack is favored over direct addition to the carbonyl carbon due to the principles of hard and soft acids and bases (HSAB) theory, where the β-carbon is a softer electrophilic site, readily attacked by soft nucleophiles like organocuprates and enolates. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated (typically by a workup step with a mild acid) to yield the 1,4-addition product. This process creates a new carbon-nucleophile bond at the β-position relative to the carbonyl group.

Achieving stereocontrol in conjugate addition reactions is a significant area of synthetic chemistry. Asymmetric conjugate additions to cyclic enones can be accomplished using chiral catalysts or auxiliaries to deliver nucleophiles in an enantioselective manner. For instance, the synthesis of enantioenriched indolines has been achieved through a cascade reaction initiated by a conjugate addition, utilizing a chiral Lewis-acid-assisted Brønsted acid catalyst system generated from ZrCl4 and BINOL derivatives. nih.gov Such methodologies allow for the formation of stereogenic centers at the β-position with high enantioselectivity.

Key strategies for asymmetric conjugate additions include:

Chiral Lewis Acids: Catalysts like those derived from zirconium or copper can coordinate to the enone, creating a chiral environment that directs the incoming nucleophile to one face of the molecule.

Organocatalysis: Chiral amines or other small organic molecules can be used to catalyze the enantioselective addition of various nucleophiles.

Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the enone substrate can effectively control the stereochemical outcome of the addition.

| Reaction Type | Description | Key Reagents/Catalysts | Outcome |

| Conjugate Alkylation | Addition of an alkyl group to the β-carbon. | Organocuprates (R₂CuLi), Grignard reagents (with Cu salts), Chiral ligands (e.g., BINOL). | Formation of a new C-C bond with potential for high enantioselectivity. |

| Conjugate Alkenylation | Addition of a vinyl group to the β-carbon. | Alkenylboranes, Alkenylzirconium reagents, Palladium or Rhodium catalysts. | Introduction of a vinyl functional group, useful for further transformations. |

Regioselective Functionalization of the Enone Moiety

While conjugate addition at the β-position is the classical reactivity pattern for enones, modern synthetic methods have enabled selective functionalization at other positions, namely the α and γ carbons. These strategies often involve the generation of alternative reactive intermediates that redirect the site of chemical attack.

Functionalization at the γ-position of an enone system is achieved by applying the principle of vinylogy, where the electronic effects of the carbonyl group are transmitted through the conjugated π-system. This allows the γ-carbon to act as a nucleophilic site when the enone is converted into a dienolate or a related intermediate.

A powerful strategy for γ-functionalization is the photocatalytic vinylogous amidation of silyl (B83357) dienol ethers derived from enones. acs.org Under visible-light irradiation, these dienolates react with electrophilic amidyl radicals in a highly site-selective manner to produce γ-amido-α,β-unsaturated carbonyl compounds. acs.org This approach is noted for its mild reaction conditions and high selectivity. acs.org The use of silyl enol ether derivatives preferentially directs functionalization to the γ-product over the α-product due to the higher orbital coefficients and greater electrophilic susceptibility at the γ-position. acs.org Similar strategies can be envisioned for the introduction of other functional groups. For instance, palladium-mediated methods have been developed for the transannular Cγ–H functionalization of alicyclic amines, demonstrating the feasibility of selective modification at the γ-position. nih.gov

| Functionalization | Methodology | Typical Reagents | Position |

| Amination | Photocatalytic reaction with dienolates. acs.org | Silyl dienol ether, N-amino pyridinium (B92312) salts, Ir photocatalyst. acs.org | γ |

| Alkylation | Reaction of dienolates with electrophiles. | LDA or other strong bases to form dienolate, Alkyl halides. | γ |

| Arylation | Palladium-catalyzed cross-coupling. nih.gov | Dienolate or corresponding C-H activation, Aryl halides, Pd catalyst. nih.gov | γ |

| Sulfonylation | Trapping of a dienolate with a sulfonylating agent. | Dienolate, Sulfonyl chlorides (e.g., TsCl). | γ |

The direct hydroxylation of a C(sp³)–H bond is a highly challenging yet valuable transformation. For enones, site-specific hydroxylation at the γ-position provides direct access to valuable synthetic intermediates. A mild and efficient method for this transformation has been developed using visible-light-induced hydrogen-atom transfer (HAT). chemrxiv.orgchemrxiv.orgresearchgate.net This process facilitates the γ-hydroxylation of primary, secondary, and tertiary C–H bonds in various enones without the need for metals or peroxides. chemrxiv.orgresearchgate.net

The mechanism involves a photocatalyst, such as Na2-eosin Y, which serves dually as the photocatalyst and the source of a catalytic bromine radical. chemrxiv.orgchemrxiv.org This radical initiates the HAT process, leading to the formation of a γ-radical on the enone, which is subsequently trapped by oxygen. This method is scalable and has been demonstrated to be effective for the late-stage functionalization of complex molecules. chemrxiv.orgchemrxiv.org While traditional methods like the Riley oxidation were often inefficient for this purpose, this photocatalytic approach offers a significant improvement. chemrxiv.orgresearchgate.net

Functionalization at the α-position of an enone typically involves the reaction of its corresponding enolate, which is nucleophilic. However, by reversing the polarity of this position—a concept known as "umpolung"—the α-carbon can be rendered electrophilic. This is achieved through the formation of an enolonium ion. researchgate.netnih.gov

Cycloaddition Reactions Involving the Cyclododecenyl Enone

The large and conformationally flexible twelve-membered ring of this compound, combined with its enone functionality, provides a unique platform for various cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic systems in a stereocontrolled manner.

[2+2] Cycloadditions (e.g., Photochemical, Radical Anion Catalyzed)

The [2+2] photocycloaddition of enones to alkenes is a well-established method for the synthesis of cyclobutane rings. illinois.edunih.govwikipedia.org In the context of cyclic enones, this reaction can lead to the formation of fused bicyclic systems with high stereoselectivity. illinois.edu The mechanism of the [2+2] photocycloaddition of enones generally proceeds through the photoexcitation of the enone to a triplet state, which then reacts with the alkene in a stepwise manner involving a diradical intermediate. wikipedia.org

For cyclic enones, the stereochemical outcome of the cycloaddition is of particular interest. While smaller cyclic enones, such as cyclopentenones, typically yield cis-fused products, larger rings like cyclohexenones can produce significant amounts of the trans-fused isomer. scripps.edu Given the considerable size of the cyclododecene (B75492) ring in this compound, the conformational flexibility of the ring would likely play a significant role in determining the stereochemistry of the resulting fused cyclobutane ring. It is plausible that both cis- and trans-fused products could be formed, with the ratio depending on the specific reaction conditions and the nature of the alkene partner.

In addition to traditional photochemical methods, radical anion catalyzed [2+2] cycloadditions have emerged as a powerful alternative. These reactions are often initiated by a photocatalyst, such as Ru(bpy)₃²⁺, which, upon visible light irradiation, can promote a one-electron reduction of the enone to form a radical anion intermediate. nih.gov This radical anion then undergoes cycloaddition. A key advantage of this method is that it can often be applied to acyclic enones, which are typically unreactive in conventional photochemical [2+2] cycloadditions due to efficient cis-trans isomerization from the excited state. nih.gov For a macrocyclic enone like this compound, this approach could offer a milder and more selective route to cyclobutane-containing products.

| Reaction Type | Key Intermediates | Expected Products | Stereochemical Considerations |

| Photochemical [2+2] Cycloaddition | Triplet excited state of the enone, diradical intermediate | Fused bicyclic cyclobutane derivatives | Potential for both cis- and trans-fused products due to the large ring size |

| Radical Anion Catalyzed [2+2] Cycloaddition | Enone radical anion | Fused bicyclic cyclobutane derivatives | Potentially higher selectivity under milder conditions |

Diels-Alder Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of organic synthesis. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile. α,β-Unsaturated ketones, such as this compound, are effective dienophiles, particularly when activated by electron-withdrawing groups. organic-chemistry.org The reaction is known for its high degree of stereospecificity and stereoselectivity, often proceeding through an endo transition state. wikipedia.org

When this compound acts as a dienophile, it can react with a variety of dienes to form polycyclic structures containing a six-membered ring fused to the twelve-membered ring. The stereochemical outcome of this reaction would be influenced by the geometry of the dienophile and the approach of the diene. The large cyclododecene ring may present unique steric challenges and conformational preferences that could affect the endo/exo selectivity of the cycloaddition.

The Diels-Alder reaction can be performed under thermal conditions, and its rate and selectivity can often be enhanced by the use of Lewis acid catalysts. organic-chemistry.org These catalysts coordinate to the carbonyl oxygen of the enone, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and accelerating the reaction.

| Diene Partner | Expected Product | Key Features of the Reaction |

| Acyclic Dienes (e.g., 1,3-butadiene) | Tricyclic adduct with a fused six-membered ring | High potential for stereocontrol |

| Cyclic Dienes (e.g., cyclopentadiene) | Polycyclic bridged system | Formation of complex, three-dimensional structures |

Oxidative and Reductive Transformations

Catalytic Hydrogenation of Cyclic Enones

Catalytic hydrogenation is a fundamental reaction for the reduction of carbon-carbon double bonds. In the case of α,β-unsaturated ketones, selective reduction of the alkene moiety can be achieved in the presence of the carbonyl group, or both functionalities can be reduced under more forcing conditions. The hydrogenation of this compound would yield 1-(cyclododecyl)ethan-1-one upon selective reduction of the double bond, or 1-(cyclododecyl)ethan-1-ol if both the alkene and ketone are reduced.

A variety of catalysts can be employed for this transformation, including heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, as well as homogeneous catalysts. rsc.org The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the selectivity and efficiency of the reaction. For a sterically hindered tetrasubstituted alkene like the one in this compound, more active catalysts or harsher reaction conditions may be required to achieve complete hydrogenation.

| Catalyst | Product of Selective Alkene Reduction | Product of Full Reduction |

| Palladium on Carbon (Pd/C) | 1-(Cyclododecyl)ethan-1-one | 1-(Cyclododecyl)ethan-1-ol |

| Platinum Oxide (PtO₂) | 1-(Cyclododecyl)ethan-1-one | 1-(Cyclododecyl)ethan-1-ol |

| Raney Nickel | 1-(Cyclododecyl)ethan-1-one | 1-(Cyclododecyl)ethan-1-ol |

Oxidative Aromatization and Polyhalogenation Strategies

Oxidative aromatization is a process that converts a non-aromatic cyclic system into an aromatic one. While direct aromatization of the cyclododecene ring in this compound is not feasible due to its large size, related transformations on smaller ring systems provide a conceptual basis. For instance, tetralone derivatives can be aromatized to naphthols. acs.org Such reactions often involve dehydrogenation, which can be promoted by various reagents or catalysts.

Polyhalogenation of ketones, particularly at the α-position to the carbonyl group, is a common transformation. youtube.com In the case of this compound, the acetyl group provides a site for halogenation. Under basic conditions, the methyl group can be polyhalogenated, leading to the haloform reaction if a methyl ketone is present. Alternatively, the methylene (B1212753) group on the other side of the carbonyl can be halogenated. The α-position on the cyclododecene ring is a vinylic position and would not typically undergo halogenation under standard conditions for α-halogenation of ketones. A review on the reactivity of cyclododecanone (B146445), a related macrocyclic ketone, details various halogenation methods. researchgate.net

| Reaction | Reagents/Conditions | Potential Products |

| α-Halogenation of the Acetyl Group | Halogen (e.g., Br₂, Cl₂) in acidic or basic media | α-halo, α,α-dihalo, or α,α,α-trihalo ketones |

| Haloform Reaction | Halogen and excess base | Cyclododecenyl carboxylic acid and a haloform |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Stereoselective Reaction Mechanisms (E-Selectivity)

The synthesis of the (E)-isomer of 1-(1-cyclododecen-1-yl)ethan-1-one is predominantly achieved through stereoselective olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a primary method. wikipedia.orgconicet.gov.arnih.gov The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, cyclododecanone (B146445).

The mechanism's high fidelity for producing the (E)-alkene stems from the thermodynamic stability of the intermediates. The reaction proceeds through the formation of an oxaphosphetane intermediate. The key to the (E)-selectivity lies in the preference for the anti-conformation of the substituents in the transition state leading to the oxaphosphetane, which minimizes steric repulsion. wikipedia.orgresearchgate.net This anti-arrangement directly leads to the formation of the (E)-alkene upon elimination of the phosphate (B84403) byproduct. wikipedia.org

Key steps in the HWE mechanism for E-selectivity:

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate (B1237965) ester, creating a nucleophilic phosphonate carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of cyclododecanone.

Intermediate Equilibration: The resulting betaine (B1666868) intermediates can equilibrate. The pathway leading to the anti-oxaphosphetane is sterically favored and more stable than the syn-oxaphosphetane.

Elimination: The thermodynamically favored anti-oxaphosphetane collapses, yielding the (E)-alkene and a water-soluble phosphate salt. harvard.edu

Factors such as the nature of the base (e.g., NaH, KHMDS), solvent, and reaction temperature can be tuned to maximize (E)-selectivity by promoting the equilibration of the intermediates to the most stable conformation. wikipedia.orgconicet.gov.ar

Alternative methods like ring-closing metathesis (RCM) have also been explored for the synthesis of macrocyclic alkenes, where the choice of catalyst can control the (E/Z) selectivity. nih.govnih.gov

Role of Catalysts in Directing Reaction Pathways and Selectivity

Catalysts play a crucial role in controlling the reaction pathways and selectivity in the transformations of enones like (E)-1-(1-Cyclododecen-1-yl)ethan-1-one. Lewis acids are particularly effective in this regard by coordinating to the carbonyl oxygen atom. nih.gov This coordination enhances the electrophilicity of the enone system and can lock the conformation of the molecule, thereby directing the facial selectivity of incoming nucleophiles or reactants in cycloaddition reactions. nih.govpsu.edu

For instance, in enantioselective [2+2] photocycloaddition reactions of cyclic enones, a chiral Lewis acid can differentiate between the two faces of the enone. nih.govpsu.edu By forming a complex with the enone, the Lewis acid creates a sterically defined environment that favors the approach of the reacting partner from one side, leading to a high degree of enantioselectivity. nih.gov

Transition metal catalysts, including those based on ruthenium, copper, and palladium, are also instrumental in directing the reactivity of enones. nih.govresearchgate.net In conjugate addition reactions, for example, copper catalysts are often used to deliver soft nucleophiles to the β-carbon of the enone with high regioselectivity. pressbooks.pub The choice of ligand on the metal center is critical for inducing asymmetry and controlling the stereochemical outcome of the reaction.

| Catalyst Type | Role in Reaction | Effect on Selectivity | Example Reaction Type |

|---|---|---|---|

| Chiral Lewis Acids (e.g., AlBr₃-activated oxazaborolidine) | Coordinates to carbonyl oxygen, creating a chiral environment. nih.gov | Controls enantiofacial selectivity. | [2+2] Photocycloaddition nih.gov |

| Copper(I) Complexes (e.g., with BOX ligands) | Activates nucleophiles and directs addition to the enone. nih.gov | High regioselectivity for 1,4-addition and can induce enantioselectivity. nih.govpressbooks.pub | Conjugate Addition (Michael Addition) pressbooks.pub |

| Ruthenium(II) Lewis Acids (e.g., [Ru(Cp)(BIPHOP-F)]) | Complexes with the enone to activate it and control its conformation. researchgate.net | Influences facial selectivity in cycloadditions based on the enone's conformation (syn vs. anti). researchgate.net | Diels-Alder Reaction researchgate.net |

| Palladium(II) Catalysts | Facilitates oxidative additions and cross-coupling reactions. | Controls regioselectivity in reactions like hydroacylation. organic-chemistry.org | Hydroacylation of Alkynes organic-chemistry.org |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for this compound relies heavily on the identification and characterization of transient intermediates. Common intermediates in enone chemistry include enolates, ketyl radicals, and other radical species. nih.govmasterorganicchemistry.com

Enolate Intermediates: In conjugate addition reactions (1,4-additions), the nucleophilic attack at the β-carbon generates a resonance-stabilized enolate intermediate. pressbooks.pubrsc.orglibretexts.org These intermediates are typically characterized spectroscopically, particularly through NMR, where changes in chemical shifts can be observed upon enolate formation. researchgate.net In some cases, boron enolates have been characterized at low temperatures. researchgate.net Trapping the enolate with an electrophile (like a silyl (B83357) chloride) provides further evidence of its formation and structure. masterorganicchemistry.com

Radical Intermediates: In photochemical or radical-initiated reactions, one-electron reduction of the enone can lead to the formation of a ketyl radical anion. nih.gov These species are highly reactive and are often detected through radical trapping experiments. Reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used to intercept radical intermediates, forming stable adducts that can be isolated and characterized, thus confirming a radical-mediated pathway. nih.govresearchgate.net Electron spin resonance (ESR) spectroscopy can also be used for the direct detection of radical species, although their short lifetimes often make this challenging.

| Intermediate Type | Generated In | Primary Characterization Method | Secondary/Confirmatory Method |

|---|---|---|---|

| Enolate Anion | Conjugate (1,4) Addition Reactions pressbooks.pub | Low-Temperature NMR Spectroscopy researchgate.net | Chemical trapping with electrophiles (e.g., silyl chlorides). masterorganicchemistry.com |

| Ketyl Radical Anion | Photocatalytic reductions, one-electron transfers. nih.gov | Electron Spin Resonance (ESR) Spectroscopy. | Radical trapping with agents like TEMPO. nih.govresearchgate.net |

| α-Keto Radical | Radical addition to the β-carbon. nih.govuic.edu | Radical trapping experiments. researchgate.net | Analysis of cyclization or fragmentation side products. |

| Oxaphosphetane | Horner-Wadsworth-Emmons Reaction wikipedia.org | ³¹P NMR Spectroscopy. | Computational modeling of reaction pathways. |

Pathways Involving Hydrogen Atom Transfer (HAT) in Enone Functionalization

Hydrogen Atom Transfer (HAT) has become a powerful strategy for C–H bond functionalization, enabling the formation of carbon-centered radicals that can participate in reactions with enones. organicreactions.orgshenvilab.org In a typical photocatalytic HAT process, an excited photocatalyst abstracts a hydrogen atom from a C-H bond, generating a nucleophilic alkyl radical. nih.govacs.orgsemanticscholar.org

This radical then undergoes a Giese-type addition to the electron-deficient double bond of the enone, specifically attacking the β-position. acs.org This addition forms a new C-C bond and generates a stabilized α-keto radical intermediate. The catalytic cycle is completed when this intermediate abstracts a hydrogen atom back from the reduced photocatalyst, regenerating the catalyst and yielding the final functionalized product. acs.org

This pathway is particularly valuable as it allows for the functionalization of remote, unactivated C-H bonds and their subsequent coupling to the enone scaffold under mild conditions. organicreactions.orgillinois.edu The selectivity of the initial HAT step is often governed by the bond dissociation energy (BDE) of the C-H bond, with weaker bonds being preferentially cleaved. organicreactions.org For macrocyclic systems, intramolecular HAT processes can also be designed to achieve site-specific functionalization.

Radical Mechanisms in Enone Transformations

Beyond HAT-initiated processes, enones like this compound are susceptible to a variety of transformations involving radical mechanisms. These reactions can be either intermolecular or intramolecular.

In intermolecular reactions, a radical adds to the β-carbon of the α,β-unsaturated system. This regioselectivity is due to the formation of a more stable radical intermediate, where the unpaired electron on the α-carbon is stabilized by the adjacent carbonyl group through resonance. nih.govuic.edu The subsequent fate of this α-keto radical determines the final product; it can be trapped by a radical scavenger, participate in a redox process, or propagate a radical chain. nih.gov

Intramolecular radical cyclizations are particularly relevant for macrocyclic compounds. thieme-connect.dewikipedia.org If a radical is generated elsewhere on a chain tethered to the enone, it can add to the double bond to form a new ring. wikipedia.orgnih.gov The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. Photocatalytic methods have been developed that use visible light to generate radicals from enones, which can then undergo reductive cyclization reactions with high diastereoselectivity. nih.gov These methods avoid the use of toxic tin-based reagents traditionally used for radical generation. nih.gov

Computational and Theoretical Studies of E 1 1 Cyclododecen 1 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized organic molecules. niscpr.res.inniscpr.res.in DFT calculations are used to determine optimized geometries, electronic properties, and vibrational frequencies, providing a detailed picture of the molecule's ground state. iastate.edu For (E)-1-(1-Cyclododecen-1-yl)ethan-1-one, DFT can be employed to understand the interplay between the flexible twelve-membered ring and the α,β-unsaturated ketone moiety.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy and spatial distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites. scribd.com For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, making this region nucleophilic. The LUMO is anticipated to be centered on the α,β-unsaturated ketone system, particularly the carbonyl carbon, which is the primary electrophilic site. bhu.ac.in The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

DFT calculations are invaluable for mapping out reaction pathways and understanding reaction mechanisms. By locating the transition state (TS)—the highest energy point along a reaction coordinate—the activation energy (Ea) can be determined. beilstein-journals.orgnih.gov This provides a quantitative measure of the reaction's kinetic feasibility. mdpi.com For reactions involving this compound, such as nucleophilic addition or cycloaddition, DFT can be used to model the geometry of the transition state and calculate the energy barrier that must be overcome. vu.nl Comparing the energetics of different possible pathways allows for the prediction of the most favorable reaction mechanism.

When a reaction can produce multiple stereoisomers, DFT can be used to predict and explain the observed stereoselectivity. rsc.org This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. chemrxiv.org According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product. For this compound, the large and conformationally complex ring can create a distinct steric environment, directing incoming reagents to attack from a specific face of the molecule. nih.gov DFT calculations can quantify these steric and electronic effects to rationalize why one stereoisomer is formed preferentially. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, showing the transitions between different low-energy states. nih.gov When performed in a simulated solvent, MD can also shed light on solute-solvent interactions and their effect on the molecule's structure and behavior. mdpi.com

Computational Design and Optimization of Catalytic Systems for Enone Reactions

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader field of computational chemistry offers powerful tools for designing and optimizing catalytic systems for reactions involving cyclic enones. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into reaction mechanisms, catalyst-substrate interactions, and the origins of selectivity. This knowledge is crucial for the rational design of new, more efficient catalysts.

The computational design process for catalytic systems targeting enones like this compound typically involves several key stages. Initially, quantum chemical calculations are used to model the reaction pathway. This allows researchers to map the potential energy surface, identify transition states, and calculate activation barriers. By understanding these fundamental mechanistic details, catalysts can be tailored to lower the activation energy of the desired reaction pathway, thereby increasing the reaction rate.

A significant area of research is the in silico design of enzyme catalysts. nih.govnih.gov For instance, computational methods have been used to design proteins capable of catalyzing the Morita-Baylis-Hillman reaction, a key carbon-carbon bond-forming reaction, for cyclic enones like cyclohexenone. nih.govbakerlab.org This approach involves defining an ideal active site geometry—a "theozyme"—and then searching through existing protein scaffolds to find one that can accommodate this active site. nih.gov The surrounding amino acid residues are then computationally mutated to optimize binding of the transition state, effectively creating a novel enzyme for a non-natural reaction. nih.govacs.org

Although the computationally designed enzymes often exhibit only modest rate accelerations initially, these studies provide a proof-of-concept and a clear path for further optimization through techniques like directed evolution. bakerlab.org Molecular dynamics simulations are also employed to study the conformational flexibility of the designed enzyme and the binding of the substrate within the active site, offering further avenues for refinement. nih.gov

Another major focus is the optimization of small-molecule organocatalysts. For reactions such as the asymmetric transfer hydrogenation of cyclic enones, computational models are invaluable for understanding the origins of enantioselectivity. nih.govprinceton.edu By modeling the transition state assembly between the catalyst, the enone substrate, and the hydride source (like a Hantzsch ester), researchers can predict which diastereomeric transition state is lower in energy, and thus, which product enantiomer will be favored. princeton.edu These insights guide the modification of the catalyst structure to enhance stereocontrol. princeton.edu

The following table presents data from a computational design study for the Morita-Baylis-Hillman reaction between cyclohexenone and 4-nitrobenzaldehyde, illustrating the type of results obtained in such research. These findings showcase how computational design can generate novel protein catalysts, which are then experimentally validated.

| Designed Protein Catalyst | Key Active Site Residue (Nucleophile) | Rate Enhancement (kcat/kuncat) | Experimental Validation |

|---|---|---|---|

| BH25 N43Y | Cysteine | 27 | Activity confirmed by mass spectrometry; structure solved by X-ray crystallography. bakerlab.org |

| BH32 Q128H | Cysteine | 54 | Activity confirmed by mass spectrometry; active site mutations abolished activity. bakerlab.org |

These computational strategies hold significant promise for developing bespoke catalytic systems for this compound. By applying DFT calculations and advanced modeling techniques, it is possible to design catalysts—be they enzymatic or small molecules—that can control the reactivity and selectivity of this specific large-ring enone, paving the way for its efficient use in complex chemical syntheses.

Future Research Directions and Emerging Trends in Large Ring Enone Chemistry

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. chemistryjournals.net For large-ring enones, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov

Key areas of future research include:

Alternative Solvents and Reaction Conditions: A major focus is on replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research is also directed towards developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions, generating fewer byproducts. chemistryjournals.netnih.gov Future work will likely explore the use of engineered enzymes for the synthesis and modification of cyclododecenone derivatives. Ene-reductases, for instance, have shown promise in the asymmetric synthesis of chiral cyclohexenones and could be adapted for larger ring systems. acs.orgrsc.org

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation. pnas.org The application of flow chemistry to the synthesis of large-ring enones could lead to more efficient and scalable production methods.

Renewable Feedstocks: A long-term goal is to move away from petrochemical-based starting materials. Research into the conversion of biomass into valuable chemical intermediates could provide sustainable pathways to precursors for large-ring enones.

A comparative table of traditional versus green synthetic approaches is presented below:

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.net |

| Catalysts | Stoichiometric and often toxic reagents | Catalytic amounts of recyclable and non-toxic catalysts (e.g., biocatalysts) chemistryjournals.netpnas.org |

| Energy Input | Often requires high temperatures and pressures | Ambient temperature and pressure, microwave-assisted synthesis chemistryjournals.net |

| Waste Generation | High, due to byproducts and solvent use | Low, based on principles of atom economy and waste prevention nih.gov |

| Feedstocks | Primarily fossil fuel-based | Renewable resources and biomass chemistryjournals.net |

Exploration of Novel Catalytic Systems for Remote and Chemo-Selective Functionalization

The functionalization of specific positions within a molecule, particularly those remote from existing functional groups, remains a significant challenge in organic synthesis. For large-ring enones like (E)-1-(1-cyclododecen-1-yl)ethan-1-one, the development of novel catalytic systems for remote and chemo-selective functionalization is a key area of future research.

Emerging trends in this area include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. acs.orgcas.org Future research will likely focus on developing photocatalytic methods for the site-selective functionalization of large-ring enones, potentially enabling reactions at previously inaccessible positions. acs.orgresearchgate.net

Transition Metal Catalysis: While transition metal catalysis is well-established, new developments continue to push the boundaries of what is possible. pnas.org Research is ongoing to discover new catalysts and ligands that can control the regioselectivity of reactions on complex molecules like macrocyclic enones. This includes palladium-mediated remote functionalization and methods for direct C-H bond activation. acs.org

Organocatalysis: Organocatalysis provides a metal-free alternative for many transformations and has seen significant growth. cas.org The development of new organocatalysts for the functionalization of large-ring enones could offer advantages in terms of cost, toxicity, and sustainability.

The following table summarizes different catalytic approaches for enone functionalization:

| Catalytic System | Description | Potential Application for Large-Ring Enones |

| Photocatalysis | Utilizes visible light to initiate chemical reactions, often with high selectivity. acs.org | Remote C-H functionalization, allowing for modification at positions distant from the enone moiety. researchgate.net |

| Transition Metal Catalysis | Employs metals like palladium, ruthenium, or rhodium to catalyze a wide range of reactions. pnas.org | Directed C-H activation and cross-coupling reactions for the introduction of new substituents. acs.org |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding the use of metals. cas.org | Asymmetric transformations and functionalization under mild conditions. |

Integration of Artificial Intelligence and Machine Learning in Predictive Enone Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the design of new catalysts, and the optimization of reaction conditions. chemcopilot.commdpi.comdartmouth.edu

Future applications in the context of large-ring enone chemistry include:

Reaction Prediction: AI models can be trained on vast datasets of chemical reactions to predict the products and yields of new transformations with high accuracy. chemcopilot.comnips.cc This can accelerate the discovery of new synthetic routes to this compound and its derivatives.

Catalyst Design: Machine learning algorithms can be used to identify the key features of a catalyst that are responsible for its activity and selectivity. rsc.org This knowledge can then be used to design new and improved catalysts for specific transformations of large-ring enones.

Process Optimization: AI can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize waste. youtube.com This can lead to more efficient and cost-effective manufacturing processes.

De Novo Molecular Design: AI algorithms can generate novel molecular structures with desired properties. sfu.ca This could be used to design new large-ring enones with specific biological activities or material properties.

The impact of AI and ML on the research and development workflow is illustrated below:

| Stage of Research | Traditional Approach | AI/ML-Enhanced Approach |

| Hypothesis Generation | Based on chemical intuition and literature precedence. | AI-driven identification of novel reaction pathways and catalyst candidates. chemcopilot.com |

| Experimental Design | Often involves extensive trial-and-error. | ML models predict optimal reaction conditions, reducing the number of experiments needed. mdpi.com |

| Data Analysis | Manual interpretation of experimental results. | Automated analysis of large datasets to identify trends and correlations. |

| Discovery Cycle | Can be slow and resource-intensive. | Accelerated discovery of new molecules and reactions. chemcopilot.com |

Expanding the Scope of Enantioselective Transformations on Cyclododecenyl Enone Systems

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical and fragrance industries. For large-ring enones, the development of new enantioselective transformations is a significant area of future research.

Key research directions include:

Asymmetric Catalysis: The development of new chiral catalysts, including both metal-based and organocatalysts, is crucial for controlling the stereochemistry of reactions on cyclododecenyl enone systems. acs.orgresearchgate.net This includes asymmetric reductions, conjugate additions, and cycloadditions.

Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, such as enzymatic kinetic resolution and desymmetrization of prochiral substrates, offer powerful strategies for accessing enantiomerically pure large-ring enones and their derivatives. nih.govacs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to synthesize complex chiral molecules is a well-established strategy. Future research may explore new ways to incorporate chirality from the chiral pool into cyclododecenyl enone frameworks.

The following table outlines various strategies for achieving enantioselectivity:

| Strategy | Description | Relevance to Cyclododecenyl Enones |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. acs.orgresearchgate.net | Enables the direct synthesis of chiral derivatives of this compound. |

| Enzymatic Methods | Utilizes enzymes to selectively react with one enantiomer of a racemic mixture or to transform a prochiral substrate into a single enantiomer. nih.govacs.org | Offers a highly selective and environmentally friendly approach to chiral synthesis. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | A well-established method that could be applied to the synthesis of specific stereoisomers. |

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling (E)-1-(1-Cyclododecen-1-yl)ethan-1-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to minimize inhalation risks .

- Storage : Store in sealed containers in a cool, well-ventilated area away from oxidizers and heat sources. Regularly inspect containers for leaks .

- Emergency Protocols : For skin contact, wash with soap and water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested—seek immediate medical attention .

Q. What spectroscopic methods are effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the cyclododecene ring geometry and ketone position. Compare chemical shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight () and fragmentation patterns. Cross-reference with databases like NIST for validation .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and alkene (C=C) peaks to confirm stereochemistry .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Synthetic Route : Optimize aldol condensation or Friedel-Crafts acylation using cyclododecene derivatives. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, MS, X-ray crystallography) to resolve ambiguities. For example, NOESY NMR can clarify stereochemical conflicts .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT) simulations to identify discrepancies in functional group assignments .

- Batch Analysis : Replicate synthesis and characterization across independent labs to rule out instrumentation errors .

Q. What experimental strategies mitigate sample degradation during prolonged studies?

- Methodological Answer :

- Temperature Control : Store samples at –20°C under inert gas (N) to slow oxidation or hydrolysis. Avoid repeated freeze-thaw cycles .

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation of the cyclododecene ring .

- Real-Time Monitoring : Use inline UV-Vis or Raman spectroscopy to detect degradation products during kinetic studies .

Q. What factors influence the thermal and chemical stability of this compound?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. The cyclododecene ring’s strain may lower stability compared to linear analogs .

- pH Sensitivity : Test reactivity in acidic/basic conditions. The ketone group may undergo enolization under strong bases, altering reactivity .

- Solvent Effects : Evaluate stability in polar vs. non-polar solvents. Protic solvents (e.g., methanol) may accelerate hydrolysis of the ketone .

Q. How can researchers statistically validate the reproducibility of synthesis yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading). Analyze variance (ANOVA) to identify significant factors .

- Batch Consistency Testing : Perform ≥3 independent syntheses and calculate relative standard deviation (RSD) for yields. Accept RSD <5% as reproducible .

- Control Samples : Include internal standards (e.g., deuterated analogs) during MS analysis to correct for instrument drift .

Q. What reaction mechanisms govern the functionalization of this compound?

- Methodological Answer :

- Electrophilic Substitution : The cyclododecene ring undergoes halogenation (e.g., bromine) via cyclic bromonium ion intermediates. Regioselectivity depends on ring strain and steric effects .

- Reduction Pathways : Catalytic hydrogenation (H/Pd-C) reduces the alkene to cyclododecane, while selective ketone reduction (NaBH) requires protecting group strategies .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the cyclododecene moiety. Optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。